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For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the treatment of the MKN45 gastric cancer cell line

with glesatinib, a potent MET inhibitor.

Introduction
Glesatinib (also known as MGCD265) is a multi-targeted tyrosine kinase inhibitor with

significant activity against the MET receptor tyrosine kinase. The MKN45 cell line, derived from

a poorly differentiated human gastric adenocarcinoma, is characterized by the amplification of

the MET oncogene, rendering it a valuable model for studying MET-driven cancers and the

efficacy of MET-targeted therapies. Preclinical studies have demonstrated that glesatinib can

induce tumor regression in MKN45 xenograft models, indicating its potential as a therapeutic

agent for MET-amplified gastric cancers.

These application notes provide a summary of effective treatment concentrations, detailed

experimental protocols for key assays, and a visualization of the targeted signaling pathway to

guide in vitro research.

Data Presentation
While a specific IC50 value for glesatinib in MKN45 cells is not consistently reported across

literature, a general effective concentration range for in vitro cell viability and proliferation
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assays is between 0.01 µM and 10 µM.[1] For mechanistic studies, such as assessing the

inhibition of MET phosphorylation, concentrations around 0.1 µM to 1 µM have been shown to

be effective in other MET-amplified cell lines.[2][3] Researchers should perform a dose-

response experiment to determine the optimal concentration for their specific experimental

conditions.

Parameter Cell Line
Glesatinib
Concentration
Range (in vitro)

Key Observations

Cell

Viability/Proliferation
MKN45

0.01 µM - 10 µM

(Recommended

starting range)

Concentration-

dependent inhibition

of cell growth is

expected.[1]

MET Phosphorylation

Inhibition
MKN45

0.1 µM - 1 µM

(Recommended

starting range)

Inhibition of MET and

downstream signaling

molecules (e.g., Akt,

ERK) is anticipated.[2]

In Vivo Efficacy MKN45 Xenograft
Not Applicable (for in

vitro studies)

Glesatinib treatment

leads to tumor

regression.

Experimental Protocols
MKN45 Cell Culture
MKN45 cells are semi-adherent and should be cultured with care to maintain a healthy

population.

Materials:

MKN45 cells

RPMI-1640 medium

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Cell culture flasks (T-75)

6-well, 12-well, or 96-well plates

Incubator (37°C, 5% CO₂)

Protocol:

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with

10% FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw a cryopreserved vial of MKN45 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and

resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask.

Cell Maintenance: Incubate cells at 37°C in a 5% CO₂ incubator. Change the medium every

2-3 days.

Passaging:

MKN45 cells grow as a mix of adherent and suspension cells. To passage, first gently

shake the flask to dislodge loosely attached cells and collect the medium containing the

suspension cells in a 15 mL conical tube.

Wash the remaining adherent cells with PBS.

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until

cells detach.

Neutralize the trypsin by adding 5 mL of complete growth medium and combine this with

the suspension cells collected earlier.
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Centrifuge the total cell suspension at 300 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at

the desired density (e.g., 1:3 to 1:6 split ratio).

Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of glesatinib on the viability of MKN45 cells in a 96-

well format.

Materials:

MKN45 cells

Complete growth medium

Glesatinib stock solution (e.g., 10 mM in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Protocol:

Cell Seeding: Seed MKN45 cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

Glesatinib Treatment: Prepare serial dilutions of glesatinib in complete growth medium from

the stock solution. A suggested starting range is from 0.01 µM to 10 µM. Remove the old

medium from the wells and add 100 µL of the glesatinib dilutions. Include a vehicle control

(medium with DMSO, concentration not exceeding 0.1%).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of

DMSO to dissolve the formazan crystals. Mix gently by pipetting.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

the dose-response curve to determine the IC50 value.

Western Blot for MET Phosphorylation
This protocol is to assess the inhibitory effect of glesatinib on MET phosphorylation.

Materials:

MKN45 cells

Complete growth medium

Glesatinib

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-Akt,

anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment: Seed MKN45 cells in 6-well plates and grow to 70-80% confluency. Treat the

cells with glesatinib at the desired concentrations (e.g., 0.1 µM, 1 µM) for 2-4 hours. Include

a vehicle control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells

and collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and

total proteins.
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Visualization of Signaling Pathways and Workflows
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Preparation Treatment Assay Analysis

Seed MKN45 cells
in 96-well plate Incubate 24h Treat with serial

dilutions of Glesatinib Incubate 72h Add MTT reagent Incubate 4h Solubilize formazan Measure absorbance
at 570 nm Calculate IC50
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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